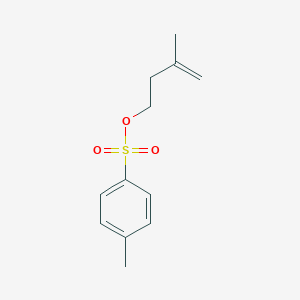

3-Methylbut-3-enyl 4-methylbenzenesulfonate

Overview

Description

3-Methylbut-3-enyl 4-methylbenzenesulfonate, also known as MMS, is a synthetic compound that has been widely used in scientific research. It is a versatile reagent that can be used in a variety of chemical reactions, including nucleophilic substitution, radical reactions, and other reactions that require a strong electrophile.

Mechanism Of Action

The mechanism of action of 3-Methylbut-3-enyl 4-methylbenzenesulfonate involves the formation of a reactive intermediate that can undergo various reactions with nucleophiles such as amines, alcohols, and thiols. The electrophilic nature of the compound makes it a strong reagent for reactions that require a strong electrophile. The reaction mechanism involves the formation of a sulfonium ion intermediate, which can then undergo various reactions with nucleophiles to form the final product.

Biochemical And Physiological Effects

3-Methylbut-3-enyl 4-methylbenzenesulfonate has been shown to have no significant biochemical or physiological effects in vitro. It is not toxic to cells and does not affect cell viability or proliferation. However, it should be noted that the compound has not been extensively studied in vivo, and its effects on living organisms are not well understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methylbut-3-enyl 4-methylbenzenesulfonate in lab experiments is its versatility. It can be used in a wide range of chemical reactions, making it a useful reagent for synthetic chemistry. Furthermore, it is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound is its electrophilic nature, which can make it difficult to control the reaction. It can also be difficult to obtain high yields of the product, especially in reactions that involve nucleophiles with low reactivity.

Future Directions

There are several future directions for research on 3-Methylbut-3-enyl 4-methylbenzenesulfonate. One area of interest is the development of new synthetic methods that can improve the yield and selectivity of the reaction. Another area of interest is the study of the compound's effects on living organisms, including its toxicity and pharmacokinetics. Additionally, the compound's potential as a reagent in the synthesis of new drugs and biologically active compounds is an area of ongoing research.

Scientific Research Applications

3-Methylbut-3-enyl 4-methylbenzenesulfonate has been used in a wide range of scientific research applications, including the synthesis of natural products, pharmaceuticals, and biologically active compounds. It has been used as a reagent in the synthesis of various alkaloids, terpenoids, and other natural products. It has also been used in the synthesis of drugs such as antitumor agents, antiviral agents, and antifungal agents. Furthermore, it has been used in the preparation of biologically active compounds such as inhibitors of enzymes, ligands for receptors, and other bioactive molecules.

properties

CAS RN |

781-03-3 |

|---|---|

Product Name |

3-Methylbut-3-enyl 4-methylbenzenesulfonate |

Molecular Formula |

C12H16O3S |

Molecular Weight |

240.32 g/mol |

IUPAC Name |

3-methylbut-3-enyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C12H16O3S/c1-10(2)8-9-15-16(13,14)12-6-4-11(3)5-7-12/h4-7H,1,8-9H2,2-3H3 |

InChI Key |

KKRCXGGGEPQALO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(=C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(=C)C |

Other CAS RN |

781-03-3 |

synonyms |

3-Methyl-3-buten-1-ol tosylate; 3-Methyl-3-butenyl p-toluenesulfonate; 3-Methyl-3-butenyl tosylate; 3-Methylbut-3-en-1-yl tosylate; 3-Methyl-3-buten-1-ol p-Toluenesulfonate; 3-Methyl-3-buten-1-ol 4-Methylbenzenesulfonate; |

Origin of Product |

United States |

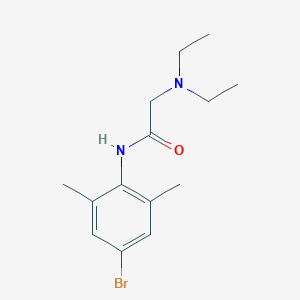

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)